molecular formula C20H17N5O2S B10963152 1-ethyl-N-[3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]-1H-pyrazole-5-carboxamide

1-ethyl-N-[3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10963152
M. Wt: 391.4 g/mol
InChI Key: UIFTUQKXHCMLHJ-UHFFFAOYSA-N
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Description

1-ETHYL-N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a quinazoline and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . The reaction conditions often involve the use of catalysts such as iodine and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Iodine, palladium on carbon.

    Solvents: Ethanol, methanol, acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-ETHYL-N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-{3-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

2-ethyl-N-[3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C20H17N5O2S/c1-2-24-17(10-11-21-24)18(26)22-13-6-5-7-14(12-13)25-19(27)15-8-3-4-9-16(15)23-20(25)28/h3-12H,2H2,1H3,(H,22,26)(H,23,28)

InChI Key

UIFTUQKXHCMLHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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